![molecular formula C10H18O3 B1596997 4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal CAS No. 127600-13-9](/img/structure/B1596997.png)
4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal
Overview
Description
4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal is a compound that has been attracting significant attention. It is employed as an intermediate for pharmaceuticals . The molecular formula of this compound is C10H18O3 and it has a molecular weight of 186.25 g/mol.
Synthesis Analysis
The synthesis of 1,3-dioxan-5-one derivatives, which are simple precursors for accessing carbohydrate structures, has been developed . These compounds were synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst . In the same pot, derivatives of 2 were reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones within short time periods .Chemical Reactions Analysis
The reactions of both amino acids and their methylesters with 3- (5,5-dimethyl-1,3-dioxane-2-yl)propanal were performed to either directly provide the goal products N- [2- (5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids in 9-65% yields or provide the intermediates N- [2- (5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acid methylesters in 78-87% yields .Scientific Research Applications
Synthesis of Anti-Inflammatory Agents
4-(5,5-Dimethyl-1,3-dioxan-2-yl)butanal has been utilized in the development of novel anti-inflammatory drugs. Researchers synthesized N-[2-(5,5-dimethyl-1,3-dioxane-2-yl)ethyl]amino acids, which exhibited significant anti-inflammatory activities in mice, surpassing even the standard drug aspirin in some instances. This study underscores the potential of 1,3-dioxane derivatives in pharmaceutical applications, particularly in creating new anti-inflammatory agents (Li et al., 2008).
Polyketide Synthesis
The compound has been used in synthesizing building blocks for polyketides, which are natural compounds known for their antitumor activity. The synthesis involved transforming derivatives of 1,3-dioxane into various compounds, demonstrating the utility of 1,3-dioxane derivatives in creating complex molecules with potential medicinal properties (Shklyaruck, 2015).
Applications in Solar Cells
Researchers have also explored the use of this compound in the field of renewable energy. It was used in the synthesis of oligophenylenevinylenes (OPVs), which were then tested as active materials in plastic solar cells. This study indicates the potential of 1,3-dioxane derivatives in enhancing the efficiency of photovoltaic cells (Jørgensen & Krebs, 2005).
Catalysis in Chemical Synthesis
1,3-dioxane derivatives have been investigated for their role in catalysis. For example, the acid-catalyzed condensation of glycerol with aldehydes, including derivatives of 1,3-dioxane, has been studied to create novel platform chemicals. These compounds are of particular interest as precursors for derivatives of 1,3-propanediol, a valuable chemical in various industrial applications (Deutsch, Martin, & Lieske, 2007).
properties
IUPAC Name |
4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2)7-12-9(13-8-10)5-3-4-6-11/h6,9H,3-5,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKRSPYEXSAZRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370493 | |
Record name | 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
127600-13-9 | |
Record name | 4-(5,5-dimethyl-1,3-dioxan-2-yl)butanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370493 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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